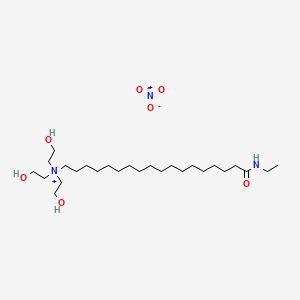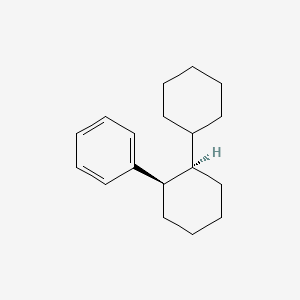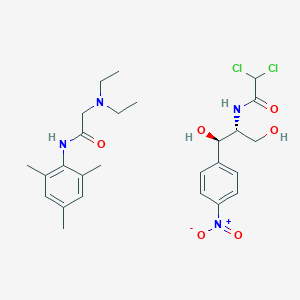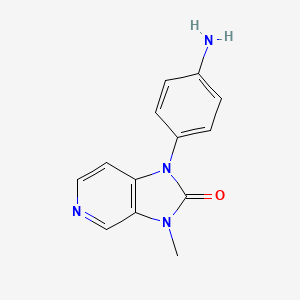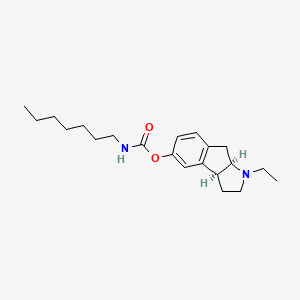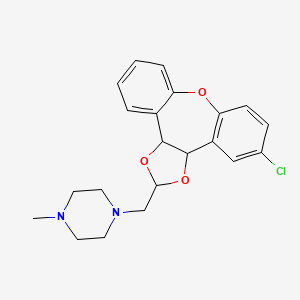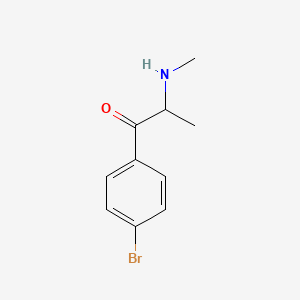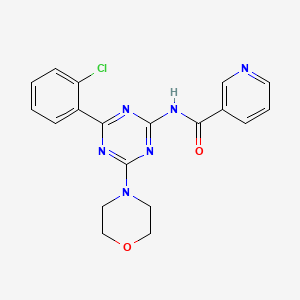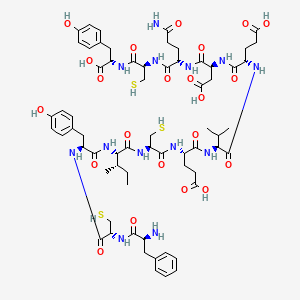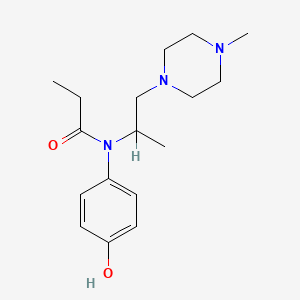
4'-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide is a complex organic compound with significant potential in various scientific fields. This compound features a hydroxy group, a piperazine ring, and a propionanilide moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide typically involves multi-step organic reactions One common method includes the reaction of aniline derivatives with propionic anhydride to form the propionanilide coreThe hydroxy group is then introduced via selective hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .
化学反应分析
Types of Reactions
4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilides, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy and aromatic ring features but differ in their overall structure and biological activity.
Indole Derivatives: Similar in having a heterocyclic ring, but with different functional groups and applications.
Uniqueness
4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
属性
CAS 编号 |
93736-97-1 |
|---|---|
分子式 |
C17H27N3O2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-(4-hydroxyphenyl)-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]propanamide |
InChI |
InChI=1S/C17H27N3O2/c1-4-17(22)20(15-5-7-16(21)8-6-15)14(2)13-19-11-9-18(3)10-12-19/h5-8,14,21H,4,9-13H2,1-3H3 |
InChI 键 |
OKGPEZVIAGJWFI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1=CC=C(C=C1)O)C(C)CN2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


